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Compound of Interest

Compound Name: TFC 007

Cat. No.: B1682772 Get Quote

An in-depth analysis of the chemical structure, physicochemical properties, and biological

activity of TFC 007, a potent and selective inhibitor of hematopoietic prostaglandin D synthase

(H-PGDS).

This technical guide provides a detailed overview of TFC 007, a small molecule inhibitor of

hematopoietic prostaglandin D synthase (H-PGDS), an enzyme implicated in various

inflammatory and allergic conditions. This document is intended for researchers, scientists, and

drug development professionals interested in the therapeutic potential of targeting the

prostaglandin D2 pathway.

Chemical Structure and Physicochemical Properties
TFC 007, with the chemical name N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-

phenoxy-5-pyrimidinecarboxamide, is a synthetic organic compound with the molecular formula

C₂₇H₂₉N₅O₄ and a molecular weight of 487.55 g/mol . Its unique chemical structure is the basis

for its high affinity and selectivity for H-PGDS.

Table 1: Physicochemical Properties of TFC 007
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Property Value Reference

Chemical Name

N-[4-[4-(4-

Morpholinylcarbonyl)-1-

piperidinyl]phenyl]-2-phenoxy-

5-pyrimidinecarboxamide

[1]

Molecular Formula C₂₇H₂₉N₅O₄ [1]

Molecular Weight 487.55 g/mol [1]

CAS Number 927878-49-7 [1]

Purity ≥98% [1]

Solubility Soluble to 100 mM in DMSO [1]

Biological Activity and Mechanism of Action
TFC 007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-

PGDS)[1]. H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a lipid

mediator involved in allergic responses and inflammation. By inhibiting H-PGDS, TFC 007
effectively reduces the production of PGD2.

The inhibitory activity of TFC 007 has been quantified, demonstrating its high potency. The

compound has also been utilized as a high-affinity ligand in the development of proteolysis

targeting chimeras (PROTACs) for the degradation of H-PGDS, further validating its specific

binding to the target enzyme[2].

Table 2: In Vitro Biological Activity of TFC 007
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Assay Parameter Value Reference

H-PGDS Enzymatic

Assay
IC₅₀ 83 nM [1]

H-PGDS Binding

Assay (Fluorescence

Polarization)

IC₅₀ 71 nM [3]

H-PGDS Binding

Assay (Fluorescence

Polarization)

IC₅₀ 0.32 µM [2]

Signaling Pathway
TFC 007 exerts its biological effects by intervening in the prostaglandin biosynthesis pathway.

Specifically, it blocks the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2)

by inhibiting H-PGDS. PGD2 is a potent signaling molecule that acts on two main G-protein

coupled receptors: the DP1 receptor, which is generally associated with anti-inflammatory

effects, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory

responses, such as the recruitment and activation of eosinophils, basophils, and Th2

lymphocytes[4]. By reducing PGD2 levels, TFC 007 can modulate these downstream

inflammatory cascades.
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Figure 1: TFC 007 Signaling Pathway. TFC 007 inhibits H-PGDS, blocking the synthesis of
PGD2 and its downstream effects.

Experimental Protocols
The following section details the methodology for the key in vitro assay used to determine the

inhibitory activity of TFC 007 against H-PGDS.

H-PGDS Inhibition Assay (Fluorescence Polarization)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of TFC 007 against human H-

PGDS.

Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently

labeled H-PGDS inhibitor (probe) binds to the enzyme, resulting in a high FP value. In the

presence of an unlabeled inhibitor like TFC 007, the probe is displaced, leading to a decrease

in the FP value. The extent of this decrease is proportional to the concentration of the inhibitor.

Materials:

Enzyme: Recombinant human H-PGDS
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Assay Kit: Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening

Assay Kit - Green (Cayman Chemical, Cat. No. 600007) or similar.

Test Compound: TFC 007, dissolved in DMSO to create a stock solution.

Assay Buffer: As provided in the kit.

Microplate: Black, 96-well or 384-well, low-volume, non-binding surface.

Plate Reader: Capable of measuring fluorescence polarization.

Procedure:

Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.

This includes the dilution of the H-PGDS enzyme, the fluorescent probe, and the assay

buffer.

Compound Dilution: Prepare a serial dilution of the TFC 007 stock solution in the assay

buffer to obtain a range of test concentrations. Also, prepare a vehicle control (DMSO in

assay buffer) and a positive control (a known H-PGDS inhibitor, if available).

Assay Reaction:

To each well of the microplate, add the diluted TFC 007 or control solutions.

Add the diluted H-PGDS enzyme solution to all wells except for the "no enzyme" control

wells.

Add the fluorescent probe to all wells.

Incubate the plate at room temperature for the time specified in the kit protocol, protected

from light, to allow the binding reaction to reach equilibrium.

Measurement: Measure the fluorescence polarization of each well using a plate reader with

excitation and emission wavelengths appropriate for the fluorophore used in the probe (e.g.,

~485 nm excitation and ~535 nm emission for fluorescein).

Data Analysis:
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Calculate the change in fluorescence polarization (ΔmP) for each concentration of TFC
007 relative to the controls.

Plot the ΔmP values against the logarithm of the TFC 007 concentration.

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad

Prism) to determine the IC₅₀ value.

The following diagram illustrates the general workflow for determining the IC₅₀ of TFC 007.
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Figure 2: Experimental Workflow for H-PGDS Inhibition Assay.

Conclusion
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TFC 007 is a well-characterized, potent, and selective inhibitor of H-PGDS. Its ability to

specifically block the production of PGD2 makes it a valuable research tool for studying the role

of this prostaglandin in health and disease. Furthermore, its favorable in vitro profile suggests

its potential as a lead compound for the development of novel therapeutics for allergic and

inflammatory disorders. This technical guide provides a solid foundation of its chemical and

biological properties for professionals engaged in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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